
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea, also known as EMUE, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. EMUE belongs to the class of indole-phenethylamines and has been found to exhibit promising pharmacological activities.
Scientific Research Applications
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC) or urethane, an ester of carbamic acid, occurs at low levels in many fermented foods and beverages. It's genotoxic and carcinogenic to various species, classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer. Ethyl carbamate is produced through several chemical mechanisms, including the ethanolysis of urea, highlighting the significance of urea derivatives in food safety research (Weber & Sharypov, 2009).
Urea Biosensors
Urea (carbamide), with its unique chemical structure, is vital in detecting and quantifying urea concentration across various fields, including medical diagnostics and food preservation. The development of urea biosensors, employing enzyme urease as a bioreceptor, underscores the application of urea in creating sensitive and specific detection methods for urea concentration, influencing diagnostics and industrial applications (Botewad et al., 2021).
Urea in Electrochemical Technology
Research into electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), including those involving urea, has expanded. These studies encompass electroplating and energy storage, with urea playing a role in novel electrochemical processes and applications (Tsuda, Stafford, & Hussey, 2017).
Urea Derivatives in Drug Design
Ureas, with their unique hydrogen-binding capabilities, are incorporated into small molecules displaying a broad range of bioactivities. This emphasizes the significance of urea in medicinal chemistry, where it's used to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, indicating the broad potential of urea derivatives in drug design (Jagtap et al., 2017).
Urea as a Hydrogen Carrier
Urea has been considered as a potential hydrogen carrier for fuel cells, offering a non-toxic, stable, and easily transportable and storable medium. This underscores the versatility and safety of urea in energy storage and supply, contributing to sustainable energy solutions (Rollinson et al., 2011).
properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-23-14-17(16-9-5-6-10-18(16)23)22-20(24)21-13-12-15-8-4-7-11-19(15)25-2/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMONEQFENLMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-indol-3-yl)-3-(2-methoxyphenethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

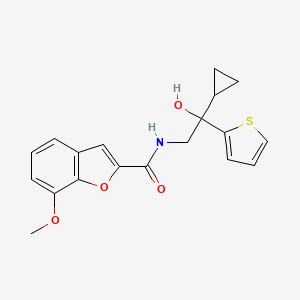
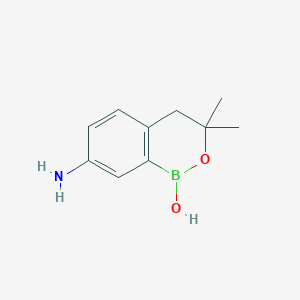
![6-(4-Ethylphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2880786.png)
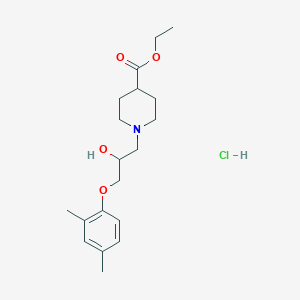
![N-(4-bromo-3-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2880788.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2880791.png)
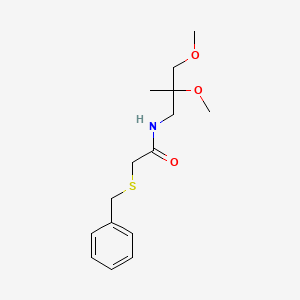
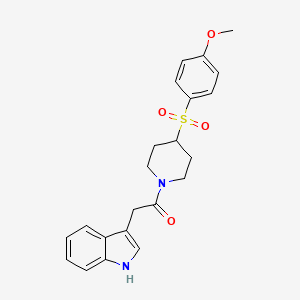

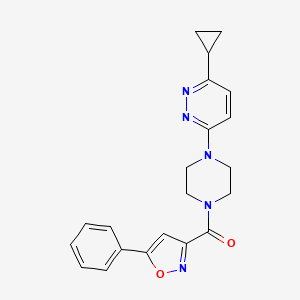

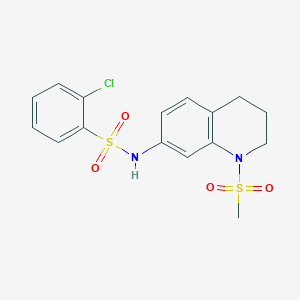
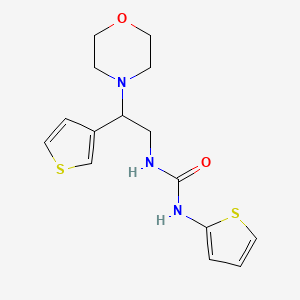
![6-Bromo-1,3-dihydrobenzo[C]isothiazole 2,2-dioxide](/img/structure/B2880801.png)